Thiamylal Demonstrates 1.06-Fold Higher Potency than Thiopental, Enabling Lower Induction Doses
Thiamylal exhibits a quantifiably higher potency than its direct analog thiopental, as demonstrated in a canine model using inhibition of the laryngeal reflex as the endpoint for intubation [1]. This increased potency translates to a lower required induction dose in clinical practice, which may influence procurement decisions where dose-dependent side effects are a concern [2].
| Evidence Dimension | Potency (Relative to Thiopental) |
|---|---|
| Target Compound Data | Potency ratio: 1.06 |
| Comparator Or Baseline | Thiopental (Potency ratio: 1.00) |
| Quantified Difference | 1.06x higher potency |
| Conditions | Dogs; endpoint = inhibition of laryngeal reflex; ED50 doses calculated via probit analysis [1] |
Why This Matters
Higher potency allows for a lower administered dose (3.4 mg/kg for thiamylal vs. 5.0 mg/kg for thiopental in human induction) to achieve the same clinical effect, potentially reducing dose-dependent adverse effects and drug waste [2].
- [1] Scilit. Potency of rapidly acting barbiturates in dogs, using inhibition of the laryngeal reflex as the end point. Vet Anaesth Analg. [Year N/A]. View Source
- [2] Lim YJ, Lee SC, Kim YL. The comparative study between thiamylal sodium and thiopental sodium on the effectiveness and safety in induction of general anesthesia. Korean J Anesthesiol. 1994;27(5):456-463. DOI: 10.4097/kjae.1994.27.5.456. View Source
